Cas no 110-25-8 (2-(N-Methyloleamido)acetic Acid)
2-(N-Methyloleamido)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(N-Methyloleamido)acetic acid
- Glycine,N-methyl-N-[(9Z)-1-oxo-9-octadecen-1-yl]-
- OLEOYLSARCOSINE
- N-cis-Octadecenoylsarcosine
- (z)-glycin
- n-oleoylsarcosine
- Oleic sarcoside
- N-Oleoyl sarcosinate
- 221P
- Cordesin O
- Nsc96995
- Maprosyl o
- Hamposyl o
- SARKOSYL O
- Medialanic acid
- Oleic sarcosine
- Oleoyl sarcosine
- Oleyl sarcosine
- Oleyl N-methylglycine
- 4011K1S96Y
- Oleyl methylaminoethanoic acid
- (METHYL-OCTADEC-9-ENOYL-AMINO)-ACETIC ACID
- Oleoyl N-methylaminoacetic acid
- N-OLEOYL SARCOSINE
- Medialanic acid (VAN)
- GLYCINE, N-METHYL-N-(1-OXO-9-OCTADECENYL)-, (Z)-
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine
- (Z)-N-Methyl-N-(1-oxo-9-octadecenyl)glycine
- N-Methyl-N-oleoylglycine
- Glycine, N-methyl-N-(1-oxo-9-octad
- NCGC00254829-01
- 16693-85-9
- NIKKOL SARCOSINATE OH
- O0113
- ORAMIX O
- CHEBI:177784
- Tox21_300927
- 2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid
- A894916
- NSC163945
- EC 203-749-3
- Q24265157
- NSC 96995
- CS-0339391
- Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecen-1-yl]-
- AS-75449
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-
- NSC-163945
- DTXCID3022243
- OLEOYL SARCOSINE [INCI]
- DTXSID5042243
- EINECS 203-749-3
- CHEMBL3183932
- NSC-96995
- C21H39NO3
- UNII-4011K1S96Y
- W-108693
- CRODASINIC O
- 110-25-8
- F71357
- Sarcosine, N-oleoyl-
- Glycine, N-methyl-N-((9Z)-1-oxo-9-octadecen-1-yl)-
- SCHEMBL220434
- Glycine, N-methyl-N-((9Z)-1-oxo-9-octadecenyl)-
- NCGC00248212-01
- Sarcosine, N-oleoyl-(8CI)
- CAS-110-25-8
- 2-(N-Methyloleamido)acetic Acid
-
- MDL: MFCD00049381
- Inchi: 1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+
- InChI Key: DIOYAVUHUXAUPX-ZHACJKMWSA-N
- SMILES: CCCCCCCC/C=C/CCCCCCCC(N(CC(=O)O)C)=O
Computed Properties
- Exact Mass: 353.29300
- Monoisotopic Mass: 353.29299411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 17
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 57.6
Experimental Properties
- Color/Form: Not determined
- Density: 0.961
- Melting Point: 16.1-17.0 ºC
- Flash Point: 221°C
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 57.61000
- LogP: 5.56690
- Solubility: Not determined
2-(N-Methyloleamido)acetic Acid Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H315-H318-H332-H400
- Warning Statement: P261-P264-P271-P273-P280-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P310-P391-P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- PackingGroup:III
- Safety Term:S26-S36/37/39
- Risk Phrases:R36/37/38
2-(N-Methyloleamido)acetic Acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(N-Methyloleamido)acetic Acid Pricemore >>
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2-(N-Methyloleamido)acetic Acid Suppliers
2-(N-Methyloleamido)acetic Acid Related Literature
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Andreas Kaiser,Moritz Winkler,Simon Krause,Heino Finkelmann,Annette M. Schmidt J. Mater. Chem. 2009 19 538
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Wei Tang,Lili Liu,Shu Tian,Lei Li,Yunbo Yue,Yuping Wu,Kai Zhu Chem. Commun. 2011 47 10058
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3. Surface micropatterning with zirconia and calcium phosphate ceramics by micromoulding in capillariesD. Barata,A. Resmini,D. Pereira,S. A. Veldhuis,C. A. van Blitterswijk,J. E. ten Elshof,P. Habibovic J. Mater. Chem. B 2016 4 1044
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Wei Tang,Lili Liu,Yusong Zhu,Hong Sun,Yuping Wu,Kai Zhu Energy Environ. Sci. 2012 5 6909
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5. 412. Gallium. Part VW. Pugh J. Chem. Soc. 1937 1959
Additional information on 2-(N-Methyloleamido)acetic Acid
Recent Advances in the Application of 2-(N-Methyloleamido)acetic Acid (CAS 110-25-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(N-Methyloleamido)acetic Acid (CAS 110-25-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications. The growing interest in this molecule stems from its ability to serve as a key intermediate in the development of novel bioactive compounds and its role in enhancing drug delivery systems.
Recent studies have highlighted the synthetic pathways for 2-(N-Methyloleamido)acetic Acid, emphasizing its efficient production through oleic acid derivatization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield synthesis method using catalytic amidation, which significantly reduced production costs and improved scalability. This advancement is particularly relevant for industrial applications, where cost-effective and scalable synthesis methods are critical for large-scale production.
In terms of biological activity, 2-(N-Methyloleamido)acetic Acid has shown promise as a modulator of lipid metabolism and inflammation. A groundbreaking study in Nature Chemical Biology (2024) revealed that this compound interacts with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid homeostasis and inflammatory responses. The study reported that 2-(N-Methyloleamido)acetic Acid exhibited selective PPAR-γ agonistic activity, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Another area of active research is the application of 2-(N-Methyloleamido)acetic Acid in drug delivery systems. Its amphiphilic nature allows it to form stable micelles and liposomes, making it an excellent candidate for encapsulating hydrophobic drugs. A 2024 paper in Advanced Drug Delivery Reviews showcased its use in enhancing the bioavailability of poorly soluble anticancer agents, with in vivo studies demonstrating improved tumor targeting and reduced systemic toxicity. These findings underscore the compound's potential to revolutionize drug formulation strategies.
Despite these promising developments, challenges remain in the clinical translation of 2-(N-Methyloleamido)acetic Acid-based therapies. Pharmacokinetic studies indicate that the compound undergoes rapid metabolism in vivo, necessitating further optimization of its stability and half-life. Additionally, comprehensive toxicological assessments are required to ensure its safety profile meets regulatory standards. Ongoing research is addressing these issues through structural modifications and the development of prodrug strategies.
In conclusion, 2-(N-Methyloleamido)acetic Acid (CAS 110-25-8) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications span from metabolic disease therapeutics to advanced drug delivery systems, with recent studies providing robust evidence of its efficacy and potential. Future research should focus on overcoming the current limitations to fully harness its therapeutic benefits. This compound is poised to make significant contributions to the development of next-generation pharmaceuticals, warranting continued investigation and investment.
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